Cas no 9037-22-3 (Amylopectin)

Amylopectin 化学的及び物理的性質

名前と識別子

-

- Amylopectin

- Amylopectin Hydrate(Amylose free), from Waxy Corn

- AMYLOPECTIN (AMYLOSE FREE) (FROM WAXY CORN)

- Amylopectin from maize

- Amylopectine

- AMYLOPECTINE(RG)

- Polysaccharides

- amylopection

- 2-[6-[[4,5-Dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydro

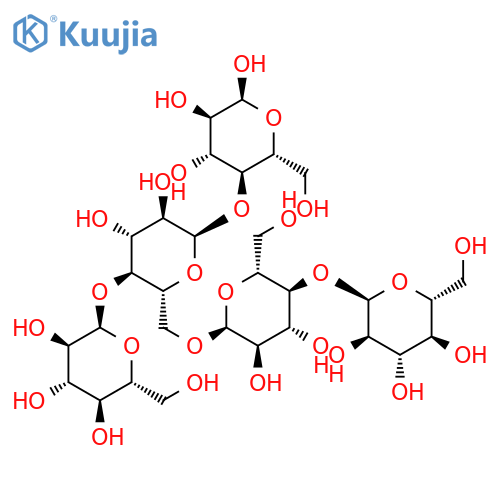

- (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(2R,3S,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

- Amylopectin - from maize

- Amylopectin - from potato starch

- C28H50O18

- YA39745

- YA164124

-

- インチ: 1S/C30H52O26/c31-1-6-11(35)13(37)19(43)28(50-6)55-24-9(4-34)52-27(21(45)16(24)40)48-5-10-25(56-29-20(44)14(38)12(36)7(2-32)51-29)17(41)22(46)30(53-10)54-23-8(3-33)49-26(47)18(42)15(23)39/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26+,27+,28-,29-,30-/m1/s1

- InChIKey: WMGFVAGNIYUEEP-WUYNJSITSA-N

- ほほえんだ: O1[C@@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])O[H])O[H])O[C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])O[H])O[H])O[C@]1([H])[C@@]([H])(C([H])([H])O[H])O[C@@]([H])([C@@]([H])([C@@]1([H])O[H])O[H])O[H]

計算された属性

- 同位体原子数: 0

- 水素結合ドナー数: 17

- 水素結合受容体数: 26

- 重原子数: 56

- 回転可能化学結合数: 13

- 複雑さ: 1210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 25

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -10.6

- トポロジー分子極性表面積: 427

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 白粉。無味無臭。吸湿性があります。

- かんど: 水分を吸収しやすい

- ようかいせい: 冷水、エタノール、エーテルに溶けない。

- マーカー: 481

Amylopectin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029832-500g |

Amylopectin |

9037-22-3 | - | 500g |

¥371 | 2024-05-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801574-25g |

Amylopectin |

9037-22-3 | 25g |

¥66.00 | 2022-09-29 | ||

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | ZA8515-250mg |

Amylopectin |

9037-22-3 | 250mg |

¥260元 | 2023-09-15 | ||

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S11002-100g |

Amylopectin |

9037-22-3 | BR, | 100g |

¥488.00 | 2022-01-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A91670-1g |

Amylopectin |

9037-22-3 | 1g |

¥71.0 | 2021-09-10 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801574-100g |

Amylopectin |

9037-22-3 | 100g |

¥159.00 | 2022-09-29 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0456-500G |

Amylopectin (Amylose free), from Waxy Corn |

9037-22-3 | 500g |

¥625.00 | 2024-04-15 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-487953-25 g |

Amylopectin, amylose free, |

9037-22-3 | 25g |

¥301.00 | 2023-07-10 | ||

| Biosynth | YA164124-1 g |

Amylopectin - from potato starch |

9037-22-3 | 1g |

$113.71 | 2022-12-28 | ||

| TargetMol Chemicals | TN6768-50 mg |

Amylopectin |

9037-22-3 | 98% | 50mg |

¥ 400 | 2023-07-11 |

Amylopectin 関連文献

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

Amylopectinに関する追加情報

Properties and Applications of Amylopectin (CAS No. 9037-22-3)

Amylopectin, a highly branched polymer of glucose, is a crucial component of starch and is widely recognized for its unique structural and functional properties. With the chemical formula C6H10O5n, where n typically ranges from several hundred to several thousand, this polysaccharide exhibits a complex branched architecture that contributes to its diverse applications in various industries. The compound is identified by the CAS number 9037-22-3, which serves as a unique identifier in chemical and pharmaceutical databases, facilitating accurate referencing and research.

The structural characteristics of Amylopectin make it an excellent thickening agent, stabilizer, and gelling agent in food products. Its highly branched structure allows for rapid solubility and viscosity enhancement when dispersed in water or other solvents. This property has led to its extensive use in sauces, syrups, creams, and other food formulations where texture and stability are critical. The ability of Amylopectin to form gels and emulsions also makes it valuable in cosmetic formulations, where it contributes to product texture and longevity.

In recent years, researchers have been exploring the potential of Amylopectin in the field of pharmaceuticals. Its biocompatibility and biodegradability make it an attractive candidate for drug delivery systems. Studies have demonstrated that Amylopectin-based nanoparticles can effectively encapsulate therapeutic agents and release them in a controlled manner, improving drug bioavailability and reducing side effects. Furthermore, the branched structure of Amylopectin provides a large surface area for conjugation with bioactive molecules, enabling the development of targeted drug therapies.

The use of Amylopectin in biomedical applications has also been extended to tissue engineering and regenerative medicine. Its ability to form hydrogels mimics the extracellular matrix environment, providing a suitable scaffold for cell growth and tissue repair. Researchers have successfully utilized Amylopectin-based hydrogels to culture cells for wound healing, cartilage regeneration, and even neural tissue engineering. These advancements highlight the versatility of Amylopectin as a biomaterial.

In addition to its biomedical applications, Amylopectin has garnered attention for its role in sustainable agriculture and biotechnology. As a renewable resource derived from starch-rich crops such as corn, potatoes, and tapioca, Amylopectin offers an eco-friendly alternative to synthetic polymers. Researchers are investigating its potential as a biodegradable packaging material, reducing reliance on petroleum-based plastics. The development of enzymatic methods for the controlled modification of Amylopectin's structure has further expanded its utility in industrial applications.

The latest research on Amylopectin also includes studies on its impact on gut health and metabolic disorders. Emerging evidence suggests that dietary consumption of resistant starches, which include certain forms of modified Amylopectin, can improve insulin sensitivity and promote beneficial gut microbiota. This has sparked interest in developing functional foods enriched with these polysaccharides to combat obesity and type 2 diabetes. The potential health benefits of Amylopectin continue to drive innovation in nutraceuticals.

The industrial production of Amylopectin has seen significant advancements in extraction and purification techniques. Modern methods employ enzymatic hydrolysis or physical separation processes to isolate high-purity grades suitable for specialized applications. These improvements ensure consistency in quality and performance across different industries. As demand grows for natural-based ingredients with sustainable profiles, the market for refined Amylopectin (CAS No. 9037-22-3) is expected to expand further.

In conclusion, the multifaceted properties of Amylopectin make it a valuable compound with broad applications ranging from food science to pharmaceuticals and biotechnology. Its unique structural features enable diverse functionalities as a thickener, stabilizer, drug delivery vehicle, biomaterial, and sustainable resource. Ongoing research continues to uncover new possibilities for this versatile polysaccharide, reinforcing its importance in modern science and industry.

9037-22-3 (Amylopectin) 関連製品

- 4064-06-6(1,2:3,4-Di-O-isopropylidene-a-D-galactopyranose)

- 641-74-7((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol)

- 69-79-4((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yloxy}hexanal)

- 58-86-6(D(+)-Xylose)

- 4618-18-2(Lactulose)

- 97-30-3(Methyl a-D-Glucopyranoside)

- 57-50-1(Sucrose, Ultra Pure)

- 87-72-9(L-Arabinose)

- 585-88-6(Maltitol)

- 63-42-3(Lactose)